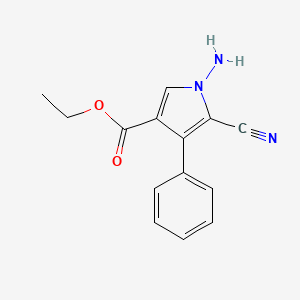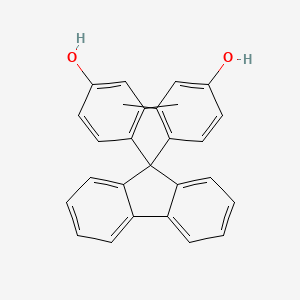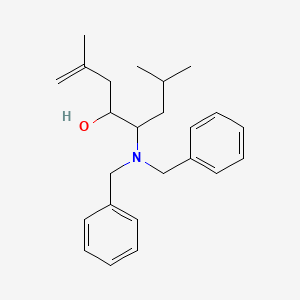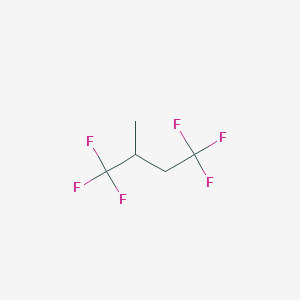![molecular formula C16H14O5S B12567710 ({[4-(2,4-Dihydroxybenzoyl)phenyl]methyl}sulfanyl)acetic acid CAS No. 190074-40-9](/img/structure/B12567710.png)
({[4-(2,4-Dihydroxybenzoyl)phenyl]methyl}sulfanyl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
({[4-(2,4-Dihydroxybenzoyl)phenyl]methyl}sulfanyl)acetic acid is an organic compound that features a benzoyl group substituted with two hydroxyl groups, a phenylmethyl group, and a sulfanylacetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ({[4-(2,4-Dihydroxybenzoyl)phenyl]methyl}sulfanyl)acetic acid typically involves multiple steps. One common method starts with the preparation of 2,4-dihydroxybenzoyl chloride, which is then reacted with 4-(bromomethyl)phenyl sulfanylacetic acid under basic conditions to yield the desired product. The reaction conditions often involve the use of solvents like dichloromethane and bases such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
({[4-(2,4-Dihydroxybenzoyl)phenyl]methyl}sulfanyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The benzoyl group can be reduced to a benzyl alcohol.
Substitution: The sulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like thiols or amines under basic conditions.
Major Products
Oxidation: Quinones and carboxylic acids.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted acetic acids.
科学研究应用
Chemistry
In chemistry, ({[4-(2,4-Dihydroxybenzoyl)phenyl]methyl}sulfanyl)acetic acid is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential antioxidant properties due to the presence of hydroxyl groups. It is also investigated for its ability to interact with various enzymes and proteins.
Medicine
In medicine, this compound is explored for its potential therapeutic effects. It is being researched for its anti-inflammatory and anticancer properties.
Industry
In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用机制
The mechanism of action of ({[4-(2,4-Dihydroxybenzoyl)phenyl]methyl}sulfanyl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, while the sulfanyl group can participate in redox reactions. These interactions can modulate the activity of enzymes and influence various biochemical pathways.
相似化合物的比较
Similar Compounds
Salicylic Acid: Similar due to the presence of hydroxyl and carboxyl groups.
Benzoyl Peroxide: Shares the benzoyl group but differs in its peroxide linkage.
Thioglycolic Acid: Contains a sulfanyl group but lacks the benzoyl and phenylmethyl groups.
Uniqueness
({[4-(2,4-Dihydroxybenzoyl)phenyl]methyl}sulfanyl)acetic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxyl and sulfanyl groups allows for diverse chemical transformations and interactions with biological targets.
属性
CAS 编号 |
190074-40-9 |
|---|---|
分子式 |
C16H14O5S |
分子量 |
318.3 g/mol |
IUPAC 名称 |
2-[[4-(2,4-dihydroxybenzoyl)phenyl]methylsulfanyl]acetic acid |
InChI |
InChI=1S/C16H14O5S/c17-12-5-6-13(14(18)7-12)16(21)11-3-1-10(2-4-11)8-22-9-15(19)20/h1-7,17-18H,8-9H2,(H,19,20) |
InChI 键 |
NTPZTAFNRYLLMR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CSCC(=O)O)C(=O)C2=C(C=C(C=C2)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl bicyclo[2.2.1]hepta-2,5-diene-2-sulfonate](/img/structure/B12567632.png)

![(1R,2S)-2-[[(3S)-3-[(4-fluorophenyl)methyl]piperidin-1-yl]methyl]cyclohexan-1-amine](/img/structure/B12567640.png)
![2-cyclohexyl-1H-benzo[g]indole-3-carbaldehyde](/img/structure/B12567647.png)

![N-[3-(4-chlorophenoxy)-4-pyridinyl]methanesulfonamide](/img/structure/B12567654.png)

![6-amino-4-(4-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B12567667.png)

![2-[2-(Benzyloxy)ethoxy]ethyl 2-hydroxybenzoate](/img/structure/B12567672.png)

![2-{1-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]piperidin-4-yl}ethan-1-ol](/img/structure/B12567709.png)


